molecular formula C21H26N2O2 B3017367 (3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide CAS No. 921913-65-7

(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Cat. No. B3017367
CAS RN: 921913-65-7
M. Wt: 338.451
InChI Key: ICTUMPAPVREDFP-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds with structural motifs similar to the specified chemical have been investigated for their antimicrobial properties. For instance, adamantane derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis involves the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes, yielding N'-heteroarylidene-1-carbohydrazide derivatives. These compounds have shown potent broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) in the range of 0.5–2.0 μg/mL against various pathogenic bacteria, along with moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Material Science and Polymer Chemistry

In the realm of material science, adamantane and its derivatives have contributed to the development of novel polymeric materials. For example, new polyamides containing adamantyl moieties in their main chain have been synthesized. These polyamides exhibit medium inherent viscosities, moderate tensile strengths, and high glass transition temperatures, which are indicative of their potential use in high-performance materials due to the rigid and bulky nature of the adamantane structure (Chern et al., 1998).

Electroluminescent Properties and Device Applications

Adamantane derivatives have also found applications in the development of electroluminescent materials. For instance, iridium(III) complexes with ester-substituted phenylquinoline ligands, where the ester groups include adamantane moieties, have been synthesized. These complexes exhibit saturated red emission with high external quantum efficiency and luminance efficiency, making them suitable for use in polymer light-emitting devices (Tong et al., 2012).

Conformational and Stereochemical Studies in Drug Design

The conformational and stereochemical aspects of compounds containing the tetrahydroquinoline core have been explored in the context of drug design, particularly as antagonists of the glycine site on the NMDA receptor. These studies provide valuable insights into the structural requirements for binding and activity, contributing to the rational design of therapeutic agents (Carling et al., 1992).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-18-4-3-17(9-16(18)2-5-19(23)24)22-20(25)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTUMPAPVREDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

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